Pyridat
Overview
Description
Pyridat, also known as Phenazopyridine, is a local anesthetic used for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations that are a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .
Synthesis Analysis
Pyridat is an analytical standard with the empirical formula C19H23ClN2O2S . It is also known as O-(6-Chloro-3-phenylpyridazin-4-yl) S-octyl carbonothioate .
Molecular Structure Analysis
The molecular weight of Pyridat is 378.92 . The chemical structure of Pyridat includes iron and magnesium, and iron is the cause of its attractive yellowish-green colors .
Chemical Reactions Analysis
Pyridat has been found in several agricultural products such as brown rice, soybean, potato, pepper, and mandarin . An analytical method was developed to simultaneously determine pyridate, quizalofop-ethyl, and cyhalofop-butyl in these products using LC-MS/MS . Pyridat is also used in water at the stated LOQ of 0.005 mg/L .
Physical And Chemical Properties Analysis
Pyridat displays a highly nonpolar nature of low water solubility, low volatility, high octanol-water partition coefficients, and has a high affinity for soil and sediment particulate matter . It has low mobility in soil and is sorbed strongly to the sediments of natural water systems .
Scientific Research Applications
Agricultural Products Analysis
Pyridate is used in the analysis of agricultural products. An analytical method has been developed to simultaneously determine pyridate, quizalofop-ethyl, and cyhalofop-butyl in brown rice, soybean, potato, pepper, and mandarin using LC-MS/MS . This method is used for the routine analysis of these compounds in agricultural products .
Pesticide Residue Detection
Pyridate is also used in the detection of pesticide residues. The same LC-MS/MS method mentioned above is used to detect residues of pyridate, along with quizalofop-ethyl and cyhalofop-butyl, in various agricultural products .
Food Safety
In the field of food safety, pyridate plays a crucial role. The detection of pyridate residues in agricultural products helps ensure that the levels of this pesticide in food products are within safe limits .
Environmental Monitoring
Pyridate is used in environmental monitoring. By analyzing the residues of pyridate in agricultural products, researchers can monitor the environmental impact of this pesticide .
Chemical Analysis
In the field of chemical analysis, pyridate is used as a standard for the calibration of analytical instruments. The LC-MS/MS method used to analyze pyridate and other compounds relies on the use of pyridate as a standard .
Research and Development
Pyridate is used in research and development. The development of new methods for the analysis of pyridate and other compounds contributes to the advancement of analytical chemistry .
Safety and Hazards
Pyridat can cause skin irritation and may be harmful if swallowed . It may also cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include not eating, drinking, or smoking when using this product, washing off immediately with soap and plenty of water if it comes into contact with skin, and avoiding release to the environment .
Mechanism of Action
Target of Action
Pyridate, also known as Pyridat, primarily targets the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, where light energy is converted into chemical energy, leading to the production of oxygen and carbohydrates.
Mode of Action
Pyridate acts as a photosynthetic electron transport inhibitor at the photosystem II . By inhibiting this system, pyridate disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis. This disruption prevents the plant from converting light energy into chemical energy, thereby inhibiting its growth and eventually leading to the plant’s death .
Biochemical Pathways
The primary biochemical pathway affected by pyridate is the photosynthetic electron transport chain in photosystem II . This pathway is essential for the light-dependent reactions of photosynthesis. When pyridate inhibits this pathway, it disrupts the production of ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to produce carbohydrates, which are vital for its growth and survival .
Pharmacokinetics
It is known that pyridate is a selective herbicide with contact action, absorbed mainly by the leaves
Result of Action
The primary result of pyridate’s action is the inhibition of plant growth, particularly in annual broad-leaved weeds and some grass weeds . By disrupting the photosynthetic process, pyridate deprives the plant of the energy it needs to grow. Over time, this energy deprivation leads to the death of the plant .
Action Environment
The efficacy and stability of pyridate can be influenced by various environmental factors. For instance, the potential for particle-bound transport of pyridate is considered medium, suggesting that it can be transported away from the target site under certain environmental conditions . .
properties
IUPAC Name |
(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZCTMAVMHRNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032639 | |
Record name | Pyridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridate | |
CAS RN |
55512-33-9 | |
Record name | Pyridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55512-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055512339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH131LU0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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